Cas no 92-74-0 (Naphthol AS-PH)

Naphthol AS-PH is a specialized azoic coupling component widely used in the dye and pigment industry. Its chemical structure, derived from 3-hydroxy-2-naphthoic acid, enables efficient coupling with diazo compounds to produce high-quality azo pigments. This product exhibits excellent lightfastness, thermal stability, and color strength, making it suitable for applications requiring durable and vibrant hues, such as textiles, inks, and coatings. Naphthol AS-PH is valued for its consistent performance, compatibility with various substrates, and resistance to fading under harsh conditions. Its precise synthesis ensures reliable batch-to-batch reproducibility, meeting stringent industrial standards.
Naphthol AS-PH structure
Naphthol AS-PH structure
Product name:Naphthol AS-PH
CAS No:92-74-0
MF:C19H17NO3
MW:307.343185186386
MDL:MFCD00021631
CID:34662

Naphthol AS-PH Chemical and Physical Properties

Names and Identifiers

    • Naphthol AS-PH
    • C.I.Azoic Coupling Component 14
    • 3-Hydroxy-2-naphthoyl-ortho-phenetidide
    • 2'-ethoxy-3-hydroxy-2-naphthanilide
    • 2-hydroxynaphthalene-3-carboxylic acid-(2'-ethoxy)-anilide
    • 3-Hydroxy-[2]naphthoesaeure-o-phenetidid
    • 3-hydroxy-[2]naphthoic acid o-phenetidide
    • 3-hydroxy-2-naphthoic acid 2-ethoxyanilide
    • Amarthol AS-PH
    • Azoic C.C.14
    • Conazoic AD
    • NaphtazolOP
    • Naphthol AS-OP
    • Naphthol-AS-PH
    • Naphtol AS-PH
    • Sanatol PH
    • Tulathol AS-PH
    • C.I. Azoic coupling Component 14
    • 2-Naphtho-o-phenetidide, 3-hydroxy- (7CI, 8CI)
    • N-(2-Ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide (ACI)
    • 2-Hydroxy-3-naphtho-o-phenetidide
    • 2′-Ethoxy-3-hydroxy-2-naphthanilide
    • 3-Hydroxy-2-naphtho-o-phenetidide
    • Acco Naf-Sol AS-PH
    • Acco Naphthol AS-PH
    • Acna Naphthol OF
    • Amanil Naphthol AS-PH
    • Anarthol AS-PH
    • Azoic Coupling Component 14
    • Azotol OF
    • C.I. 37558
    • Daito Grounder PH
    • Dycosthol AS-PH
    • Hebeithol AS-PH
    • Hiltonaphthol AS-PH
    • Kambothol ASPH
    • Kiwa Grounder PH
    • N-(2-Ethoxyphenyl)-3-hydroxy-2-naphthamide
    • Naftol AS-PH
    • Naphtanilide phenyl
    • Naphtanilide phenyl Supra
    • Naphtazol OP
    • Naphthanil OP
    • Naphthol AS-phenyl
    • Naphthol AS-phenyl Supra
    • Naphthol AS-RO
    • Naphtoelan phenyl
    • Naphtol AS-phenyl
    • Napthol ASPH
    • NSC 50681
    • Tulathol AS-phenyl
    • MDL: MFCD00021631
    • Inchi: 1S/C19H17NO3/c1-2-23-18-10-6-5-9-16(18)20-19(22)15-11-13-7-3-4-8-14(13)12-17(15)21/h3-12,21H,2H2,1H3,(H,20,22)
    • InChI Key: NXIGDUAONGBUKR-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)NC1C(OCC)=CC=CC=1

Computed Properties

  • Exact Mass: 307.12100
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5

Experimental Properties

  • Color/Form: Light yellow powder.
  • Melting Point: 157~158℃
  • PSA: 58.56000
  • LogP: 4.26940
  • Solubility: Soluble in caustic soda solution

Naphthol AS-PH Security Information

Naphthol AS-PH Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Naphthol AS-PH Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR01DQWB-5g
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-
92-74-0 99%
5g
$12.00 2025-02-09
A2B Chem LLC
AX19903-25mg
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-
92-74-0 98%(HPLC)
25mg
$56.00 2024-07-18
eNovation Chemicals LLC
D774819-5g
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-
92-74-0 99%
5g
$55 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1537892-250mg
N-(2-ethoxyphenyl)-3-hydroxy-2-naphthamide
92-74-0 98%
250mg
¥2284.00 2024-04-25
1PlusChem
1P01DQNZ-25mg
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-
92-74-0 98%(HPLC)
25mg
$72.00 2024-04-20
1PlusChem
1P01DQNZ-1g
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-
92-74-0 98%(HPLC)
1g
$482.00 2024-04-20
A2B Chem LLC
AX19903-100mg
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-
92-74-0 98%(HPLC)
100mg
$165.00 2024-07-18
A2B Chem LLC
AX19903-1g
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-
92-74-0 98%(HPLC)
1g
$438.00 2024-07-18
eNovation Chemicals LLC
D774819-100g
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-
92-74-0 99%
100g
$100 2025-02-26
eNovation Chemicals LLC
D774819-5g
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-
92-74-0 99%
5g
$65 2024-06-06

Naphthol AS-PH Production Method

Production Method 1

Reaction Conditions
Reference
Pure aromatic o-hydroxycarboxylic acid arylamides
, Federal Republic of Germany, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  15 min, heated
Reference
Investigation of hydro-lipophilic properties of N-alkoxyphenylhydroxynaphthalenecarboxamides
Kapustikova, Iva; Bak, Andrzej; Gonec, Tomas; Kos, Jiri; Kozik, Violetta; et al, Molecules, 2018, 23(7),

Production Method 3

Reaction Conditions
Reference
Benzamide, naphthalenecarboxamide, arylacetamide, arenesulfonamide, carbamate, thiocarbamate, and benzylamine inhibitors of inosine-5'-monophosphate dehydrogenase
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  70 °C; 3 h, 129 °C
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
Production method and apparatus of naphthol AS series products
, China, , ,

Production Method 5

Reaction Conditions
1.1 Catalysts: stereoisomer of Bis(η5-2,4-cyclopentadien-1-yl)(tetrahydrofuran)bis(1,1,1-triflu… Solvents: Mesitylene ;  130 °C; 4.5 h, 130 °C; 130 °C → 110 °C; 20 - 30 min, 110 °C
Reference
Preparation method of naphthol AS-PH
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  rt; 15 min, 130 °C
Reference
Synthesis and biological evaluation of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides
Gonec, Tomas; Zadrazilova, Iveta; Nevin, Eoghan; Kauerova, Tereza; Pesko, Matus; et al, Molecules, 2015, 20(6), 9767-9787

Production Method 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 3,5-Bis(trifluoromethyl)phenylboronic acid Solvents: Chlorobenzene ;  rt; 40 h, reflux
Reference
Preparation method of naphthol AS-series anilide dye
, China, , ,

Production Method 8

Reaction Conditions
1.1 Catalysts: stereoisomer of Bis(η5-2,4-cyclopentadien-1-yl)(tetrahydrofuran)bis(1,1,1-triflu… Solvents: Mesitylene ;  130 °C; 4.5 h, 130 °C
Reference
Post-treatment method for preparing chromophoric acid AS-PH
, China, , ,

Production Method 9

Reaction Conditions
1.1 Catalysts: Triethylamine ,  P,P′-Dipropyldiphosphonic acid Solvents: Xylene
Reference
Preparation of 3-hydroxy-2-naphthoic anilides
, Germany, , ,

Naphthol AS-PH Raw materials

Naphthol AS-PH Preparation Products

Naphthol AS-PH Related Literature

Additional information on Naphthol AS-PH

Comprehensive Guide to Naphthol AS-PH (CAS No. 92-74-0): Properties, Applications, and Industry Insights

Naphthol AS-PH (CAS No. 92-74-0) is a specialized organic compound widely recognized in the dye and pigment industries. This azoic coupling component belongs to the Naphthol AS series, a group of compounds valued for their ability to form vibrant, lightfast dyes when combined with diazonium salts. The chemical's unique structure, featuring a naphthalene core linked to a hydroxynaphthoic acid moiety, enables exceptional color development and substrate affinity.

In recent years, Naphthol AS-PH has gained attention amid growing demand for high-performance dyes in textile manufacturing. Industry searches for "eco-friendly dye alternatives" and "textile color fastness solutions" frequently lead to this compound, as it demonstrates superior bonding characteristics with cellulose fibers compared to conventional dyes. The compound's molecular weight of 307.34 g/mol and melting point range of 200-205°C make it particularly suitable for high-temperature dyeing processes.

The synthesis of Naphthol AS-PH involves a multi-step process beginning with 2-hydroxy-3-naphthoic acid (CAS No. 92-70-6), which undergoes condensation reactions to form the final product. This manufacturing pathway has been optimized in response to market demands for "sustainable dye production" and "reduced wastewater generation." Modern production facilities now employ closed-loop systems that recover and reuse solvents, addressing environmental concerns while maintaining product quality.

Application techniques for Naphthol AS-PH vary by industry. In textile dyeing, the "cold dyeing method" remains most prevalent, where the compound is first applied to fabric followed by diazotization. Recent innovations include "low-salt dyeing processes" that reduce water consumption by 30-40%, responding to the textile industry's sustainability initiatives. The compound's excellent lightfastness (rated 6-7 on the Blue Scale) and wash fastness properties make it ideal for automotive textiles and outdoor apparel.

Quality control parameters for Naphthol AS-PH typically include purity assays (≥98% by HPLC), ash content (<0.5%), and solubility tests in alkaline solutions. Advanced analytical techniques like HPLC-MS and FTIR spectroscopy are now routinely employed to verify batch consistency, particularly for manufacturers supplying the "high-end textile market." These quality measures ensure compliance with international standards such as OEKO-TEX® and REACH regulations.

Market trends indicate growing applications beyond textiles, including specialty papers and leather goods. The compound's ability to produce orange-red to scarlet shades has attracted interest from packaging designers seeking "biodegradable colorants." Research into Naphthol AS-PH derivatives for photovoltaic applications has also emerged, exploring its potential in organic semiconductor materials.

Storage and handling recommendations emphasize protection from moisture and direct sunlight. While not classified as hazardous under current regulations, best practices include using PPE during handling and maintaining storage temperatures below 30°C. The compound's stability profile makes it suitable for global shipping, contributing to its status as a high-volume export product in the chemical trade.

Environmental considerations have driven innovation in Naphthol AS-PH wastewater treatment. Modern facilities employ advanced oxidation processes (AOPs) to degrade residual compounds, achieving >95% removal rates. These developments align with increasing searches for "green chemistry in dye production" and "circular economy solutions" in the chemical sector.

Future developments focus on bio-based synthesis routes for Naphthol AS-PH, with several research groups investigating enzymatic pathways. These efforts respond to market demands for "renewable source dyes" and could potentially reduce the carbon footprint of dye production by 40-50%. Parallel research explores nanoparticle formulations to enhance color yield and reduce application quantities.

For technical professionals, understanding the pH-dependent solubility of Naphthol AS-PH remains crucial. The compound demonstrates optimal solubility in alkaline conditions (pH 10-12), a characteristic that influences its "exhaust dyeing efficiency." Recent studies have quantified these relationships, providing dyers with precise application parameters to maximize color uptake while minimizing chemical usage.

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